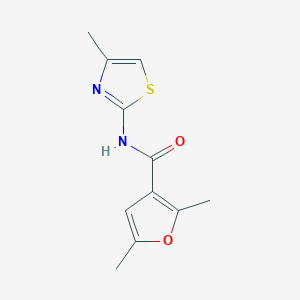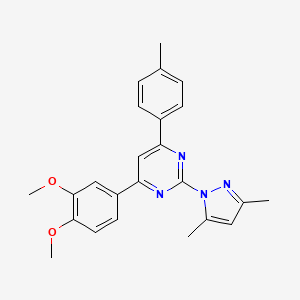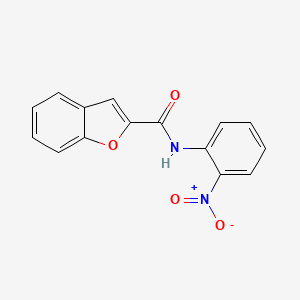
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transportation of lactate, pyruvate, and other monocarboxylates across the plasma membrane. The inhibition of MCT1 by AZD-3965 has been shown to have potential therapeutic benefits in cancer treatment.
作用機序
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide inhibits MCT1, which is responsible for the transportation of lactate and other monocarboxylates across the plasma membrane. The inhibition of MCT1 by this compound results in the accumulation of lactate and other monocarboxylates within the cancer cells, which leads to a decrease in intracellular pH and the disruption of cellular metabolism. This disruption of cellular metabolism ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The inhibition of MCT1 by this compound has been shown to have several biochemical and physiological effects. The accumulation of lactate and other monocarboxylates within the cancer cells leads to a decrease in intracellular pH, which disrupts cellular metabolism. This disruption of cellular metabolism ultimately leads to the death of cancer cells. Additionally, the inhibition of MCT1 by this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide in lab experiments is its specificity for MCT1. The inhibition of MCT1 by this compound is highly specific, which reduces the risk of off-target effects. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy. One limitation of using this compound in lab experiments is its potential toxicity. The accumulation of lactate and other monocarboxylates within the cancer cells can lead to a decrease in intracellular pH, which can be toxic to normal cells.
将来の方向性
There are several future directions for the research and development of 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide. One direction is the optimization of the dosing regimen for this compound. The optimal dosing regimen for this compound in combination therapy with chemotherapy and radiation therapy needs to be determined. Another direction is the identification of biomarkers that can predict the response to this compound. The identification of biomarkers can help in the selection of patients who are likely to benefit from this compound. Additionally, the development of novel MCT1 inhibitors with improved pharmacological properties is another future direction for research.
合成法
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanamine to form 3-(azepan-1-ylsulfonyl)-4-chloro-nitrobenzene. The nitro group is then reduced to an amino group, and the resulting amine is acylated with N,N-dimethylcarbamoyl chloride to form this compound.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. MCT1 is upregulated in many cancer cells, and its inhibition by this compound has been shown to reduce the growth and proliferation of cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. The results of these studies have shown that this compound can enhance the efficacy of chemotherapy and radiation therapy.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-17(2)15(19)12-7-8-13(16)14(11-12)22(20,21)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHRCNHWYRZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)


![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)
![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)

![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)